molecular formula C11H12F3NO B3043951 {3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine CAS No. 959214-88-1

{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine

Cat. No. B3043951
CAS RN: 959214-88-1
M. Wt: 231.21
InChI Key: QFARLPNYNOKLGN-UHFFFAOYSA-N
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Description

“{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine” is a chemical compound with the molecular formula C₁₁H₁₂F₃NO . It has a molecular weight of 231.21 g/mol .


Molecular Structure Analysis

The molecular structure of “{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine” consists of an oxetane ring attached to a trifluoromethylphenyl group and a methanamine group . The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H .

Scientific Research Applications

Organic Synthesis and C–F Bond Activation

α-Trifluoromethylstyrene derivatives: serve as versatile synthetic intermediates for preparing more complex fluorinated compounds . Researchers have focused on their applications in C–F bond activation , including:

Agrochemical Drug Development

Although not extensively studied, α-trifluoromethylstyrenes may contribute to the development of agrochemical drugs. Their unique fluorinated structure could enhance bioactivity and stability in agricultural applications.

Safety and Hazards

Safety information for “{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with the serotonergic system , suggesting that this compound may also interact with serotonin receptors or other components of this system.

Mode of Action

It’s worth noting that related compounds have been shown to modulate the serotonergic system . This modulation could involve binding to serotonin receptors, inhibiting serotonin reuptake, or other mechanisms that alter the levels or activity of serotonin in the brain.

Biochemical Pathways

Given the potential interaction with the serotonergic system , it’s plausible that this compound could affect pathways related to mood regulation, sleep, appetite, and other physiological processes influenced by serotonin.

Result of Action

If this compound does indeed interact with the serotonergic system , it could potentially influence a variety of cellular processes, including neuronal signaling, gene expression, and synaptic plasticity.

properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)10(5-15)6-16-7-10/h1-4H,5-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFARLPNYNOKLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine
Reactant of Route 2
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine
Reactant of Route 3
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine
Reactant of Route 4
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine
Reactant of Route 5
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine
Reactant of Route 6
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine

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